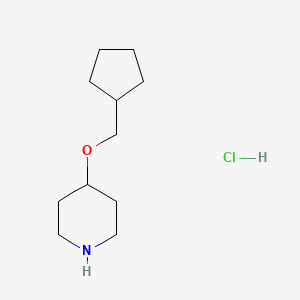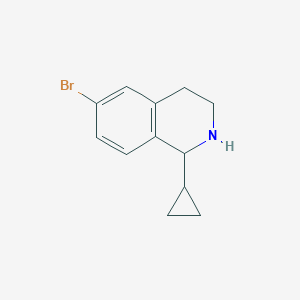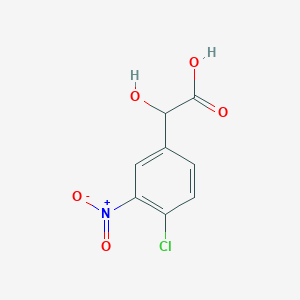
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid typically involves the nitration of 4-chlorophenylacetic acid followed by hydrolysis. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the chloro group. The resulting nitro compound is then subjected to hydrolysis under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of substituted derivatives such as 2-(4-azido-3-nitrophenyl)-2-hydroxyacetic acid.
Reduction: Formation of 2-(4-chloro-3-aminophenyl)-2-hydroxyacetic acid.
Oxidation: Formation of 2-(4-chloro-3-nitrophenyl)-2-oxoacetic acid.
科学研究应用
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.
作用机制
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can also participate in interactions with proteins or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the hydroxyacetic acid moiety.
2-(4-Chloro-3-nitrophenyl)-2-oxoacetic acid: Similar structure but with an oxo group instead of a hydroxy group.
4-Chloro-3-nitrobenzoic acid: Similar structure but with a benzoic acid moiety instead of hydroxyacetic acid.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities
属性
分子式 |
C8H6ClNO5 |
|---|---|
分子量 |
231.59 g/mol |
IUPAC 名称 |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
InChI 键 |
RYMLPVGCISRSRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)
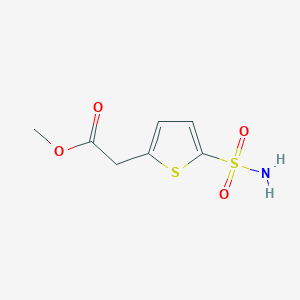
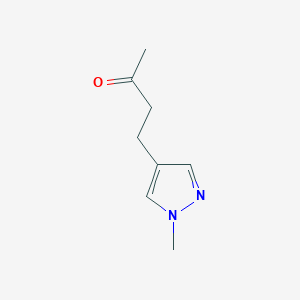

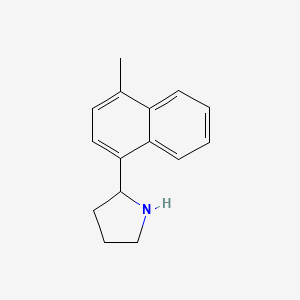
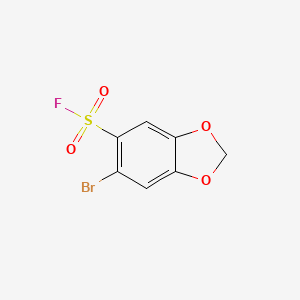
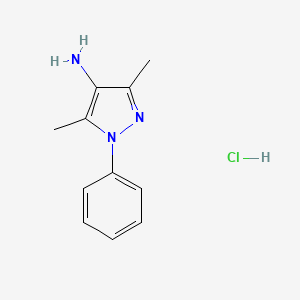


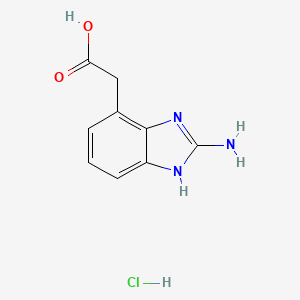
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
